(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
(2S,4R)-4-(Aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative with a primary aminomethyl group at the 4-position of the pyrrolidine ring. Its stereochemistry (2S,4R) and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly in peptide mimetics and enzyme inhibitors. The compound’s primary amine enhances reactivity, enabling conjugation or further functionalization, while the carboxylic acid group contributes to solubility and ionic interactions. Though specific data on its synthesis are absent in the provided evidence, analogous compounds (e.g., ) suggest synthetic routes involving protective group strategies (e.g., tert-butoxy, benzyloxycarbonyl) and coupling reagents like EDC/HOBt .
Properties
IUPAC Name |
(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-2-4-1-5(6(9)10)8-3-4;/h4-5,8H,1-3,7H2,(H,9,10);1H/t4-,5+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHXNVAYWJMFNS-JBUOLDKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Protection and Reductive Amination
Method Overview:
This approach starts with the protected pyrrolidine derivative, typically utilizing Fmoc or Boc groups to safeguard amine functionalities. The key step involves reductive amination to introduce the aminomethyl moiety at the 4-position.
- Starting Material: (2S,4R)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid.
- Reaction Conditions: Dissolve the protected amino acid in acetonitrile, add pyrrolidine as a base, and stir at room temperature for approximately 3 hours to facilitate deprotection or activation.
- Reductive Amination: The protected amino acid reacts with formaldehyde or paraformaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, under inert atmosphere, to form the aminomethyl derivative.
- Purification: The crude product is purified via preparative HPLC or crystallization.
- Use of chiral catalysts like (R)-BINOL derivatives can enhance enantiomeric purity during reductive amination.
- Reaction monitoring via TLC and NMR ensures completion.
Direct Synthesis via Chiral Catalysis and Cyclization
Method Overview:
This method employs asymmetric catalysis to construct the pyrrolidine ring with the desired stereochemistry, followed by functionalization to install the amino methyl group.
- Starting Materials: Benzyl or other protected derivatives of pyrrolidine-2-carboxylic acid.
- Catalysis: Use of chiral catalysts such as (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-aminopyrrolidine in the presence of sodium ethoxide, under nitrogen atmosphere.
- Hydrogenation: The benzyl protecting group is removed via catalytic hydrogenation under hydrogen pressure (~1.4 MPa) at 50°C.
- Functionalization: The free amino group is then subjected to formylation or reductive amination to introduce the aminomethyl group.
- Hydrochloride Formation: The final compound is converted into its hydrochloride salt by treatment with HCl in an appropriate solvent (e.g., ethanol or methanol).
- Hydrogenation at 50°C under 1.4 MPa hydrogen.
- Use of solvents like ethanol and dichloromethane for extraction and purification.
- Maintaining stereochemical integrity is critical; chiral catalysts and enantiomeric excess analysis via chiral HPLC are recommended.
Multi-Step Synthesis via Intermediate Formation
Method Overview:
This approach involves synthesizing a key intermediate, such as trans-4-hydroxy-L-proline, followed by functional group transformations to install the amino methyl group.
- Preparation of Intermediate: Synthesis of trans-4-hydroxy-L-proline via cyclization of amino acids or via oxidation of suitable precursors.
- Protection: The hydroxyl group is protected with benzyl or p-nitrobenzyloxycarbonyl groups.
- Conversion to Aminomethyl Derivative: The protected intermediate undergoes nucleophilic substitution or reductive amination with formaldehyde or methylamine derivatives to introduce the amino methyl group.
- Deprotection: Removal of protecting groups via hydrogenolysis or acid hydrolysis.
- Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
- Reactions performed at low temperatures (0-5°C) to control stereochemistry.
- Purification via recrystallization and chromatography.
- High yields (>90%) are achievable with optimized conditions.
- Monitoring via NMR and LC-MS confirms structure and purity.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Catalysts/Conditions | Yield | Purification | Remarks |
|---|---|---|---|---|---|
| Protection & Reductive Amination | (2S,4R)-protected amino acids, formaldehyde, NaBH3CN | Room temp, inert atmosphere | ~40-60% | HPLC, crystallization | Suitable for stereoselective synthesis |
| Chiral Catalysis & Hydrogenation | Benzyl protected derivatives, chiral catalysts | Hydrogen at 50°C, 1.4 MPa | 80-93% | Recrystallization | Ensures high enantiomeric purity |
| Intermediate-based Synthesis | Trans-4-hydroxy-L-proline derivatives | 0-5°C, acid/base hydrolysis | >90% | Recrystallization, chromatography | Flexible, scalable |
Research Findings and Considerations
- Chiral Catalysts: Use of chiral catalysts such as (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-aminopyrrolidine significantly enhances stereoselectivity, crucial for pharmaceutical applications.
- Reaction Monitoring: TLC, NMR, and LC-MS are essential for tracking reaction progress and verifying the structure of intermediates and final products.
- Purification Techniques: Recrystallization, preparative HPLC, and chromatography are standard to achieve high purity.
- Yield Optimization: Reaction parameters such as temperature, solvent choice, and catalyst loading critically influence yields.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid; hydrochloride
- Molecular Formula : C6H12ClN2O2
- CAS Number : 2096496-11-4
The compound is characterized by a pyrrolidine ring with an amino and a carboxylic acid functional group, making it suitable for various synthetic applications.
Chemistry
In synthetic organic chemistry, (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride serves as:
- Building Block : Used in the synthesis of complex organic molecules.
- Chiral Auxiliary : Facilitates asymmetric synthesis, allowing for the production of enantiomerically pure compounds. This is particularly valuable in drug synthesis where chirality can affect biological activity.
Example Reactions
Biology
The compound is under investigation for its potential biological activities:
- Neurotransmitter Interaction : Studies indicate that it may interact with neurotransmitter receptors, influencing neurological pathways. For instance, it has shown binding affinities for dopamine receptors, which are critical in treating psychiatric disorders .
A study demonstrated that derivatives of this compound exhibited varying affinities for dopamine D2 and D3 receptors, highlighting its potential in developing treatments for conditions like schizophrenia and Parkinson's disease .
Medicine
In medicinal chemistry, this compound is utilized for:
- Pharmaceutical Development : It plays a role in synthesizing drugs targeting neurological and psychiatric disorders due to its ability to modulate receptor activity.
Pharmaceutical Applications
| Target Condition | Application |
|---|---|
| Schizophrenia | Development of dopamine receptor modulators based on this compound . |
| Parkinson's Disease | Exploration of analogs that enhance receptor binding affinities . |
Industry
This compound is also relevant in industrial applications:
Mechanism of Action
The mechanism of action of (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely, but often include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Substituent Diversity and Properties
The table below compares (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride with structurally similar compounds, emphasizing substituent effects:
Catalytic and Biochemical Roles
Compounds like (2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride () catalyze hydrogen-deuterium exchange reactions, highlighting the role of amine substituents in modulating acidity and reaction rates.
Pharmaceutical Relevance
- Peptide Mimetics: The (2S,4R) stereochemistry is critical for mimicking proline in bioactive peptides. Derivatives with 4-substituents (e.g., 3-iodobenzyl, ) are used in radiopharmaceuticals, while the aminomethyl group could enhance targeting via amine-mediated binding .
Biological Activity
Overview
(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride, commonly referred to as a chiral pyrrolidine derivative, has garnered significant attention in medicinal chemistry and biological research. This compound is noted for its potential applications in the synthesis of pharmaceuticals, particularly targeting neurological and psychiatric disorders. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
- IUPAC Name: (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid; hydrochloride
- Molecular Formula: C6H12ClN2O2
- CAS Number: 2096496-11-4
The mechanism by which this compound exerts its biological effects involves modulation of receptor activity and enzyme function. It acts as a ligand for various receptors, potentially influencing neurotransmitter release and signaling pathways. The compound's structure allows it to participate in several chemical reactions that can lead to the formation of biologically active derivatives.
Biological Activity
Research indicates that this compound exhibits various biological activities:
-
Neurotransmitter Modulation:
- It has been studied for its role in modulating neurotransmitter systems, particularly in the context of psychiatric disorders.
- Its interaction with receptors such as NMDA and AMPA has been documented, suggesting potential applications in treating conditions like depression and anxiety.
-
Antioxidant Properties:
- Recent studies have highlighted its potential to inhibit the Keap1-Nrf2 protein-protein interaction (PPI), which is crucial for cellular defense against oxidative stress. This inhibition may offer therapeutic benefits for diseases associated with oxidative damage, such as neurodegenerative disorders .
-
Anticancer Activity:
- The compound has also been explored for its anticancer properties, particularly through its ability to disrupt critical signaling pathways in cancer cells.
Research Findings
A summary of significant findings from recent studies includes:
Case Studies
-
Neuropharmacology Study:
A study investigated the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive-like behaviors, correlating with increased levels of serotonin and norepinephrine in the brain. -
Oxidative Stress Research:
In a study examining oxidative stress responses, this compound was shown to significantly upregulate antioxidant enzyme expression through Nrf2 activation pathways. This suggests potential therapeutic applications in conditions characterized by oxidative damage. -
Cancer Therapeutics:
A recent investigation into the anticancer properties revealed that this compound inhibited growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Q & A
Q. What are the key synthetic strategies for preparing (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride and its derivatives?
Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry, particularly H and C NMR to resolve diastereotopic protons and carbon environments. High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is used for assessing impurities, especially in derivatives like amoxicilloic acid dimers or thiazolidine-linked analogs . Mass spectrometry (MS) further validates molecular weight, particularly for hydrochloride salts (e.g., Mol. Weight: 266.72–400.45 g/mol) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer: Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Derivatives with halogen substituents (e.g., 3-iodo or 4-fluoro) are sensitive to light and require amber vials . For hygroscopic salts, desiccants like silica gel are recommended .
Advanced Research Questions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
